2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
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Overview
Description
“2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” is a complex organic compound. It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles and constitute a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” is likely to be complex due to the presence of multiple rings and functional groups. The structure would include a pyrazole ring, an oxazine ring, and an indolinone ring, all fused together in a spiro configuration .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” would likely be complex and could involve various types of organic reactions. For instance, the synthesis of similar compounds has been reported to involve reactions such as addition-elimination (aza-Michael type) reactions .
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Properties
Compounds similar to 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one have shown significant antimicrobial and anti-inflammatory activities. For instance, spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been identified with high antimicrobial activity against Staphylococcus aureus and superior anti-inflammatory effects compared to diclofenac, along with high antioxidant activity (Mandzyuk et al., 2020). These findings suggest potential applications in treating infections and inflammation.
Antifungal and Anticancer Applications
Some derivatives, including those related to this compound, have displayed potent antifungal and anticancer activities. Compounds synthesized from similar structures have shown significant potency against various Gram-negative and Gram-positive bacteria, and some exhibit higher antifungal activity compared to known antifungal agents like ketoconazole (Hafez et al., 2016). Additionally, certain compounds have been evaluated for their anti-proliferative properties against cancer cell lines, indicating potential applications in cancer research (Ismail et al., 2017).
Future Directions
The future directions for research on “2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” could include further studies on its synthesis, structure, and biological activities. Given the wide range of biological activities associated with pyrazole derivatives , this compound could potentially be a promising candidate for further therapeutic exploration .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . Additionally, it induces apoptosis within HCT cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions to obtain the family of the synthesized compounds were carried out under very mild conditions such as room temperature . .
properties
IUPAC Name |
2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2/c24-15-11-9-14(10-12-15)19-13-20-16-5-1-4-8-21(16)29-23(27(20)26-19)17-6-2-3-7-18(17)25-22(23)28/h1-12,20H,13H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOVYOUGOKOQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=CC=CC=C6NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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